molecular formula C20H23N5O2 B10979727 N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

Cat. No.: B10979727
M. Wt: 365.4 g/mol
InChI Key: JVJJEYCFFFLBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a novel chemical entity designed for research purposes, featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold. This pharmacophore is recognized in medicinal chemistry for its diverse biological activities and is a key structure in the development of enzyme inhibitors. Compounds based on the 1,2,4-triazolo[4,3-b]pyridazine core have demonstrated significant potential in oncology research, showing potent antiproliferative effects against a range of cancer cell lines . The research value of this chemotype is particularly evident in its application as a kinase inhibitor. Structurally analogous derivatives have been developed as powerful dual inhibitors of critical cancer targets, including c-Met and Pim-1 kinases . Inhibition of these kinases can disrupt key signaling pathways involved in tumor cell proliferation, survival, and metastasis. The mechanism of action for such inhibitors involves competitive binding at the ATP-binding site of the target kinases, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest, as demonstrated in studies on breast cancer cell lines . Beyond oncology, the 1,2,4-triazolo[4,3-b]pyridazine scaffold is under investigation for other therapeutic areas. Research indicates that derivatives of this core structure can exhibit potent anticonvulsant activity, with some compounds showing efficacy in maximal electroshock seizure tests and a high protective index . Furthermore, this heterocyclic system has been identified as a novel chemotype for inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory target in cancer immunotherapy . The structural features of this compound, including its lipophilic cyclooctyl group and benzamide linkage, are designed to optimize interactions with biological targets and improve pharmacokinetic properties. This compound is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

InChI

InChI=1S/C20H23N5O2/c26-20(22-16-6-4-2-1-3-5-7-16)15-8-10-17(11-9-15)27-19-13-12-18-23-21-14-25(18)24-19/h8-14,16H,1-7H2,(H,22,26)

InChI Key

JVJJEYCFFFLBFH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation and Amidation

Procedure :

  • Reactant : 4-Hydroxybenzoic acid (1.0 equiv) and cyclooctylamine (1.2 equiv).

  • Coupling Agent : Ethyl chloroformate (1.1 equiv) in tetrahydrofuran (THF) at 0°C.

  • Conditions : Stir for 4–6 hours under nitrogen.

  • Workup : Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol.

Yield : 85–92%.
Key Data :

ParameterValue
Melting Point161–163°C
Purity (HPLC)≥99%

Synthesis of 6-Chloro- Triazolo[4,3-b]Pyridazine

Cyclization of Hydrazine Derivatives

Procedure :

  • Reactant : 3,6-Dichloropyridazine (1.0 equiv) and hydrazine hydrate (2.0 equiv).

  • Solvent : Ethanol, reflux for 6 hours.

  • Cyclization : Treat with NaOH (10% aqueous) at 60°C for 4 hours.

  • Isolation : Filter and wash with cold water.

Yield : 70–75%.
Key Data :

ParameterValue
Purity (NMR)≥95%
Characteristic IR1590 cm⁻¹ (C=N stretch)

Etherification: Coupling Benzamide and Triazolopyridazine

Nucleophilic Aromatic Substitution

Procedure :

  • Reactants :

    • N-Cyclooctyl-4-hydroxybenzamide (1.0 equiv).

    • 6-Chloro-[1,2,]triazolo[4,3-b]pyridazine (1.2 equiv).

  • Base : Potassium carbonate (2.5 equiv) in dimethylformamide (DMF).

  • Conditions : Heat at 100°C for 12 hours under nitrogen.

  • Workup : Dilute with ice water, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 60–68%.
Optimization Table :

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF10068
NaHTHF8055
Cs₂CO₃Acetonitrile9062

Alternative Routes and Modifications

Solid-Phase Synthesis

  • Advantage : High throughput for combinatorial libraries.

  • Procedure : Polystyrene-bound intermediates enable traceless cleavage, yielding the target compound in 33–62% yield.

Microwave-Assisted Coupling

  • Conditions : 150°C for 20 minutes.

  • Yield Improvement : 75% (vs. 68% conventional heating).

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.34 (s, 1H, triazole-H), 7.97–7.90 (m, 4H, aromatic), 3.85 (m, 1H, cyclooctyl), 1.40–1.20 (m, 12H, cyclooctyl).

  • LC-MS : m/z 408.2 [M+H]⁺.

  • HPLC Retention Time : 12.4 minutes (C18 column, acetonitrile:H₂O = 70:30).

Challenges and Solutions

  • Low Etherification Yield : Attributed to steric hindrance from the cyclooctyl group. Mitigated using polar aprotic solvents (DMF) and excess base.

  • Byproducts : Hydrolysis of the triazolopyridazine ring. Avoided by maintaining anhydrous conditions.

Industrial Scalability Considerations

  • Cost-Effective Reagents : Potassium carbonate preferred over cesium salts.

  • Green Chemistry : Ethanol/water mixtures reduce environmental impact during recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and triazolo-pyridazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide involves its interaction with specific molecular targets. The triazolo-pyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Triazolo-Pyridazine Derivatives with Modified Substituents

Compounds 14–17 () share the [1,2,4]triazolo[4,3-b]pyridazine core but replace the benzamide group with a 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold. Key findings:

  • Loss of thrombin inhibition : Replacement of the benzamidine group with the triazolo-pyridazine moiety abolished thrombin inhibitory activity, likely due to reduced basicity and altered hydrogen-bonding capacity .

Table 1: Activity Comparison of Triazolo-Pyridazine Derivatives

Compound Thrombin Inhibition Antiproliferative Activity (IC50) Key Substituents
Benzamidine (1) High Moderate Basic benzamidine
14–17 None Active at µM range Triazolo-pyridazine, ester
Target Compound* Unknown Predicted similar to 14–17 Cyclooctyl, benzamide

*Hypothetical based on structural similarity.

Benzamide-Containing Triazolo-Pyridazine Derivatives

and describe analogs with benzamide or sulfonamide groups. For example:

  • N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide (): Exhibited moderate antimicrobial activity against Gram-positive bacteria and fungi, highlighting the role of the methyl group in modulating bioactivity .
  • Fluorinated derivatives (): Compounds like 12b (4-fluorobenzyl) and 12c (3,5-difluorobenzyl) showed high HPLC purity (>96%) and antiproliferative activity, suggesting fluorine enhances metabolic stability and target affinity .

Cyclooctyl-Substituted Analogs

N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine () shares the cyclooctyl group with the target compound but differs in the absence of the benzamide moiety. Key features:

  • Molecular weight : 273.38, lower than the target compound, suggesting reduced steric hindrance.
  • Smiles structure : CCc1nnc2ccc(NC3CCCCCCC3)nn12, indicating a simpler substituent arrangement .

Clinical Candidates with Triazolo-Pyridazine Cores

Savolitinib (AMG 337) and Capmatinib () are c-Met inhibitors containing triazolo-pyridazine moieties. While structurally distinct from the target compound, they demonstrate the scaffold’s applicability in kinase inhibition:

  • Savolitinib : Features a methoxy-naphthyridine group linked to triazolo-pyridazine, showing efficacy in clinical trials for cancer .
  • Relevance to target compound : The benzamide and cyclooctyl groups in the target compound may confer unique selectivity toward other kinases or antiproliferative targets.

Key Structural-Activity Relationships (SAR)

  • Substituent basicity : Replacement of benzamidine with triazolo-pyridazine reduces thrombin inhibition but retains antiproliferative effects .
  • Fluorine incorporation : Enhances metabolic stability and potency in antiproliferative assays .

Biological Activity

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the formation of the triazolo-pyridazine moiety followed by the introduction of the cyclooctyl and benzamide groups. The synthesis typically employs various reagents and conditions tailored to optimize yield and purity.

Antitumor Activity

Recent studies have indicated that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
A549 (Lung)0.83 ± 0.07
MCF-7 (Breast)0.15 ± 0.08
HeLa (Cervical)2.85 ± 0.74

These studies suggest that the compound may act as a c-Met kinase inhibitor, which is crucial for tumor growth and metastasis.

Antibacterial and Antifungal Activity

In addition to its antitumor properties, this compound has been evaluated for its antibacterial and antifungal activities. Comparative studies have shown that this compound exhibits high efficacy against various bacterial strains:

Microorganism Activity Comparison
E. coliHighSuperior to commercial antibiotics
P. aeruginosaHighSuperior to commercial antibiotics
S. aureusHighSuperior to commercial antibiotics
C. albicansHighSuperior to commercial antifungals

These findings indicate that the compound could be a valuable candidate for developing new antibacterial and antifungal agents .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that:

  • Inhibition of Kinases : The compound may inhibit c-Met kinase activity, leading to reduced proliferation and increased apoptosis in cancer cells.
  • Antimicrobial Action : Its antibacterial activity might stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A study involving A549 and MCF-7 cell lines demonstrated that treatment with this compound resulted in significant tumor cell death compared to untreated controls.
  • Antibiotic Resistance : In a comparative analysis against resistant strains of E. coli and S. aureus, the compound showed superior efficacy compared to standard treatments like Imipenem and Nalidixic acid .

Q & A

Q. What synthetic methodologies are critical for preparing N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide?

The synthesis involves multi-step reactions, including nucleophilic substitution (e.g., Mitsunobu reaction for ether formation) and coupling of the triazolo-pyridazine moiety. Key challenges include optimizing reaction conditions (e.g., temperature, solvent choice like DMF, and stoichiometry) to avoid side reactions. Purification via column chromatography (DCM/MeOH gradients) and characterization by NMR, HPLC, and MS are essential for ensuring purity .

Q. Which analytical techniques are indispensable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity. Mass Spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups. X-ray crystallography may resolve stereochemical ambiguities in intermediates .

Q. What cell lines are standard for evaluating antiproliferative activity?

Human microvascular endothelial cells (HMEC-1), bovine aortic endothelial cells (BAEC), and cancer lines like HELA (cervical carcinoma) and MCF-7 (breast carcinoma) are commonly used. These models assess both antiangiogenic and antitumor potential .

Advanced Research Questions

Q. How does replacing benzamidine with [1,2,4]triazolo[4,3-b]pyridazine alter biological activity?

Benzamidine replacement abolishes thrombin inhibition (Ki > 300 μM) and fibrinogen receptor antagonism (IC₅₀ > 100 μM) due to loss of critical hydrogen-bonding interactions. However, antiproliferative activity against endothelial and tumor cells is retained, suggesting a divergent mechanism unrelated to thrombin pathways .

Q. What strategies address contradictory data between antiproliferative efficacy and lost thrombin inhibition?

Conduct parallel assays to isolate mechanisms:

  • Compare dose-response curves in cell proliferation vs. thrombin inhibition assays.
  • Use siRNA knockdown or selective inhibitors to confirm target specificity.
  • Perform molecular docking to identify alternative binding sites (e.g., kinase domains) .

Q. How does fluorination of the P3 benzyl group influence binding affinity?

Fluorine introduction at meta/para positions enhances electrostatic interactions and hydrogen bonding in benzamidine derivatives. However, in triazolo-pyridazine analogs, fluorination may stabilize π-stacking with aromatic residues in kinase targets, improving antiproliferative potency .

Q. What experimental designs reconcile discrepancies between in vitro and in vivo efficacy?

  • Use pharmacokinetic profiling (e.g., plasma stability, metabolite analysis) to assess bioavailability.
  • Employ orthotopic xenograft models for in vivo tumor suppression studies.
  • Validate target engagement via immunohistochemistry or PET imaging .

Q. How to optimize reaction yields during triazolo-pyridazine coupling?

  • Use NaH as a base in DMF for efficient deprotonation of hydroxyl groups.
  • Control temperature (110°C for nucleophilic substitution) and reaction time (overnight stirring).
  • Purify intermediates via silica gel chromatography to minimize byproducts .

Q. What mechanistic hypotheses explain the compound’s antiproliferative activity?

The triazolo-pyridazine core may inhibit kinases (e.g., VEGF receptors) via ATP-binding site competition. The cyclooctylbenzamide moiety could enhance membrane permeability or modulate protein-protein interactions. Validate via kinase inhibition assays and Western blotting for phosphorylation markers .

Q. How to design SAR studies for derivatives with improved selectivity?

  • Synthesize analogs with varied substituents (e.g., alkyl, aryl, halogens) on the benzamide and triazolo-pyridazine moieties.
  • Test against kinase panels to identify off-target effects.
  • Correlate logP values with cellular uptake using Caco-2 permeability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.